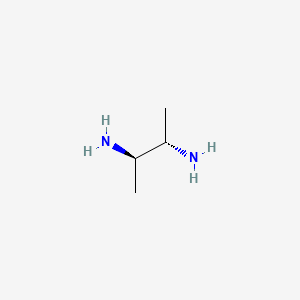

2,3-Butanediamine, (R*,S*)-

Description

Contextualization of 2,3-Butanediamine Stereoisomers: Focus on meso-(R,S)-Form

2,3-Butanediamine, a diamine with the chemical formula C₄H₁₂N₂, exists as three distinct stereoisomers due to the presence of two chiral centers at the second and third carbon atoms. ontosight.ai These stereoisomers are a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediamine, and a diastereomer known as the meso form, designated as (R,S)-2,3-butanediamine. ontosight.aiwikipedia.org

The defining characteristic of the meso-(R,S)-form is its achirality, despite possessing two stereocenters. This is due to an internal plane of symmetry that renders the molecule superimposable on its mirror image. The (R,S) designation indicates that the two chiral centers have opposite configurations (one R and one S).

The stereoisomers of 2,3-butanediamine can be separated through methods such as the fractional crystallization of their hydrochloride or tartrate salts. wikipedia.org

Table 1: Stereoisomers of 2,3-Butanediamine

| Isomer Name | Abbreviation | Chirality |

| (2R,3S)-2,3-Butanediamine | meso-bn | Achiral |

| (2R,3R)-2,3-Butanediamine | (R,R)-bn | Chiral |

| (2S,3S)-2,3-Butanediamine | (S,S)-bn | Chiral |

Significance of (R,S)-2,3-Butanediamine in Contemporary Chemistry

The meso form of 2,3-butanediamine is a significant building block and ligand in modern chemistry, primarily within the realm of coordination chemistry and catalysis. wikipedia.orgchem960.comevitachem.com Its utility stems from its ability to form stable five-membered chelate rings when it coordinates to a metal ion. datapdf.comiucr.org

The specific stereochemistry of meso-2,3-butanediamine dictates a unique puckered conformation of the chelate ring upon coordination. In these complexes, one of the methyl groups typically occupies an axial position while the other is in an equatorial position. wikipedia.orgiucr.org This fixed conformation has been confirmed through X-ray crystallography studies of various metal complexes, such as those with cobalt and palladium. wikipedia.orgiucr.org For instance, the structure of cis-dichloro(meso-2,3-diaminobutane)palladium(II) reveals a square-planar coordination geometry with the five-membered chelate ring in a puckered state. iucr.org

This defined stereochemical outcome is crucial in the design of catalysts and advanced materials, as the ligand's structure directly influences the geometry and, consequently, the reactivity of the metal center. Research has explored the use of ruthenium(II) complexes containing diamine ligands, including derivatives of 2,3-butanediamine, as precatalysts for asymmetric hydrogenation reactions. acs.org The modular synthesis of such complexes allows for the systematic investigation of how ligand structure affects catalytic performance. acs.org

The study of metal complexes with (R,S)-2,3-butanediamine also provides fundamental insights into stereoisomerism in coordination compounds and the subtle energetic differences between related structures. datapdf.comacs.org

Table 2: Selected Properties of (R,S)-2,3-Butanediamine**

| Property | Value |

| Molecular Formula | C₄H₁₂N₂ |

| Molar Mass | 88.15 g/mol |

| IUPAC Name | (2R,3S)-butane-2,3-diamine |

| CAS Number | 20759-15-3 |

Data sourced from PubChem CID 12306169 nih.gov

Properties

CAS No. |

20759-15-3 |

|---|---|

Molecular Formula |

C4H12N2 |

Molecular Weight |

88.15 g/mol |

IUPAC Name |

(2R,3S)-butane-2,3-diamine |

InChI |

InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4+ |

InChI Key |

GHWVXCQZPNWFRO-ZXZARUISSA-N |

SMILES |

CC(C(C)N)N |

Isomeric SMILES |

C[C@H]([C@H](C)N)N |

Canonical SMILES |

CC(C(C)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Butanediamine Stereoisomers

Stereoselective Synthesis of Enantiopure 2,3-Butanediamine Derivatives

The direct synthesis of enantiopure 2,3-butanediamine derivatives avoids the need for resolving a racemic mixture, offering a more atom-economical route. These methods typically involve the stereoselective reduction of prochiral precursor molecules like 2,3-diketones or diimines.

Asymmetric hydrogenation is a powerful technique for synthesizing chiral compounds with high enantiopurity. ajchem-b.com This method employs transition metal catalysts combined with chiral ligands to control the stereochemical outcome of the hydrogenation of a prochiral substrate. For the synthesis of enantiopure 2,3-butanediamine, precursors such as N-protected 2,3-diaminobutane-1,4-diketone are hydrogenated. The chiral environment created by the catalyst-ligand complex dictates the facial selectivity of hydrogen addition, leading to the preferential formation of one enantiomer.

Ruthenium catalysts paired with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are commonly used. For instance, the Ru(II)-(S)-BINAP system is effective for producing the (2S,3S) configuration with high yield and enantiomeric excess (ee). The choice of the ligand's chirality (e.g., (S)-BINAP vs. (R)-BINAP) determines which enantiomer of the product is formed.

| Catalyst | Enantiomeric Excess (ee) (%) | Yield (%) | Reaction Time (h) |

| Ru-(S)-BINAP | 98 | 92 | 12 |

| Rh-(R)-DuPhos | 95 | 88 | 15 |

| Ir-(S)-SegPhos | 90 | 85 | 18 |

This table presents the performance of various chiral catalysts in the asymmetric hydrogenation for producing enantiopure diamines, based on representative data.

Enzymatic reduction offers a green chemistry approach to synthesizing chiral molecules. rsc.orgmanchester.ac.uk These biocatalytic methods can operate under mild conditions and often exhibit high stereoselectivity. manchester.ac.uk Enzymes such as imine reductases (IREDs) and oxidases can be used in enzymatic cascades. rsc.org For example, a putrescine oxidase can oxidize one amino group of a diamine, which then cyclizes to an imine that is subsequently reduced by an IRED in a stereoselective manner. rsc.org The NADPH cofactor required by the reductase can be regenerated in situ using a hydrogenase, creating a self-sustaining system that uses molecular hydrogen as the ultimate reductant. rsc.org While direct enzymatic reduction of a 2,3-diketone precursor to 2,3-butanediamine is a viable strategy, multi-enzyme cascades provide pathways to various substituted N-heterocycles from diamine substrates. rsc.org

Chiral Resolution Techniques Applied to Racemic 2,3-Butanediamine

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. spcmc.ac.in Since enantiomers possess identical physical properties such as boiling point and solubility, direct separation by methods like fractional distillation or standard chromatography is not feasible. spcmc.ac.in Resolution techniques rely on converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. spcmc.ac.in

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. spcmc.ac.inwikipedia.org For racemic 2,3-butanediamine, an optically pure acid, such as a tartaric acid derivative, can be used. wikipedia.org

The process involves reacting the racemic base (a mixture of (R,R)- and (S,S)-2,3-butanediamine) with a single enantiomer of a chiral acid, for example, d-(+)-tartaric acid. This reaction produces a mixture of two diastereomeric salts: [(R,R)-diamine·(+)-tartrate] and [(S,S)-diamine·(+)-tartrate]. Because these salts are diastereomers, they have different solubilities in a given solvent. spcmc.ac.in This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution. For instance, d-(+)-tartaric acid has been shown to preferentially complex with the l-enantiomer (B50610) (levorotatory, (-)-enantiomer), enabling its selective precipitation. After the separation of the diastereomeric salts, the pure enantiomer of the diamine is recovered by treating the salt with a base, such as sodium hydroxide, to regenerate the free amine.

| Resolving Agent | Target Enantiomer | Separation Principle |

| d-(+)-Tartaric Acid | l-(-)-2,3-Butanediamine | Preferential crystallization of the diastereomeric salt. |

| (-)-Malic acid | Racemic Bases | Formation of diastereomeric salts with differing solubilities. spcmc.ac.in |

| (+)-Camphor-10-sulphonic acid | Racemic Bases | Formation of diastereomeric salts with differing solubilities. spcmc.ac.in |

This table outlines common chiral resolving agents used for separating racemic bases via diastereomeric salt formation.

Chromatographic techniques provide an alternative and often highly efficient method for the separation of stereoisomers. wikipedia.org Chiral column chromatography, a form of high-performance liquid chromatography (HPLC), is particularly effective. This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule.

When the racemic mixture of 2,3-butanediamine is passed through the chiral column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to the formation of transient, diastereomeric complexes with varying stabilities. As a result, one enantiomer is retained more strongly on the column than the other, causing them to travel through the column at different rates. researchgate.net This difference in retention time allows for their separation and collection as individual, enantiomerically pure fractions. wikipedia.org The separation of diastereomers of cobalt(III) complexes containing 2,3-butanediamine ligands by chromatographic methods has also been demonstrated. rsc.org The efficiency of the separation, known as chromatographic resolution, is determined by the difference in retention times between the two peaks and their respective widths. wikipedia.org

Coordination Chemistry of R,s 2,3 Butanediamine As a Ligand**

Chelation Behavior and Ligand Properties of (R,S)-2,3-Butanediamine**

(R,S)-2,3-Butanediamine (meso-bn) acts as a classic chelating agent, forming a stable five-membered ring with a metal ion. The general structure of a chelated metal complex with this ligand is depicted below. The coordination of the two nitrogen atoms to a central metal atom creates a puckered five-membered "M-N-C-C-N" ring.

Synthesis and Characterization of Metal Complexes with (R,S)-2,3-Butanediamine**

The synthesis of metal complexes involving (R,S)-2,3-butanediamine typically follows established procedures for forming coordination compounds with amine ligands. A common method involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent. asianpubs.org For instance, cobalt(III) complexes can be prepared by reacting a cobalt(II) salt with meso-2,3-butanediamine in the presence of an oxidizing agent and a co-ligand, such as carbonate. wikipedia.org

The general synthetic route can be represented as: MXn + y (R,S)-2,3-butanediamine → [M{(R,S)-2,3-butanediamine}y]Xn

Characterization of these newly formed complexes is paramount to understanding their structure and properties. This is achieved through a combination of analytical techniques, most notably X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography provides unambiguous, three-dimensional structural information about the arrangement of atoms in a crystalline solid. libretexts.org For complexes containing (R,S)-2,3-butanediamine, this technique is invaluable for determining bond lengths, bond angles, and the precise conformation of the chelate ring.

A key example is the structural determination of the cation [Co(meso-bn)2CO3]+. wikipedia.org X-ray analysis of this complex revealed critical details about its stereochemistry. The study confirmed that the five-membered chelate rings adopt a conformation where one methyl group is in an axial position and the other is in an equatorial position. This arrangement is a direct consequence of the meso configuration of the ligand. wikipedia.org

Table 1: Selected Structural Features of a [Co(meso-bn)₂CO₃]⁺ Complex

| Feature | Observation | Reference |

|---|---|---|

| Ligand | meso-2,3-butanediamine (meso-bn) | wikipedia.org |

| Metal Center | Cobalt(III) | wikipedia.org |

| Coordination Geometry | Octahedral | wikipedia.org |

| Chelate Ring Conformation | Puckered five-membered ring | wikipedia.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of coordination compounds in solution. msu.eduorganicchemistrydata.org Both ¹H and ¹³C NMR provide information about the chemical environment of the atoms within the complex. analis.com.my

For complexes of the symmetric (R,S)-2,3-butanediamine ligand, NMR spectra can be relatively simple. Due to the ligand's internal plane of symmetry, corresponding protons and carbons on either side of this plane are chemically equivalent, leading to fewer signals than might be expected for an asymmetric ligand. acs.org However, upon coordination, the protons can become diastereotopic, leading to more complex splitting patterns that provide insight into the chelate ring's conformation. researchgate.net For example, ¹H NMR studies on diamagnetic transition metal complexes with meso-(2,3-butylenediamine)tetraacetate have been used to investigate intramolecular scrambling processes. acs.org The chemical shifts of the methyl and methine protons are particularly sensitive to the coordination environment and the conformation of the chelate ring. analis.com.myacs.org

Table 2: General Application of NMR in Characterizing meso-bn Complexes

| NMR Technique | Information Obtained |

|---|---|

| ¹H NMR | Chemical shifts of methine (-CH) and methyl (-CH₃) protons, providing insight into the electronic environment and ring conformation. Coupling constants reveal connectivity. |

| ¹³C NMR | Chemical shifts of methine and methyl carbons, confirming the ligand's carbon backbone structure within the complex. analis.com.my |

Stereochemical Influence of (R,S)-2,3-Butanediamine in Coordination Spheres**

The stereochemistry of the (R,S)-2,3-butanediamine ligand has a profound influence on the stereochemistry of the resulting metal complex. While the ligand itself is achiral, its coordination to a metal center can generate new stereogenic centers, leading to the formation of specific diastereomers.

Studies on platinum(II) complexes with N,N'-dimethyl-2,3-diaminobutane provide further insight. researchgate.net For the (R,S) configured diamine, the complexed isomer with R,S,R,S configurations at the four asymmetric centers (N, C, C, N) is preferred. This isomer has no preference for either a λ or δ conformation of the chelate ring and interconverts rapidly. This flexibility is favored over more rigid conformations that might have lower internal strain but greater steric repulsion with other ligands in the coordination sphere. researchgate.net The stability of different isomers is thus a delicate balance between the 1,3-diaxial repulsions within the chelate ring, the flexibility of the ring puckering, and inter-ligand steric interactions. researchgate.net The structure of [Co(meso-bn)₂CO₃]⁺, for example, confirms the presence of rarely observed axial methyl groups on each of the diamine-cobalt rings, a direct result of using the meso ligand. wikipedia.org

Q & A

Basic Research Questions

How can 2,3-Butanediamine, (R,S)- be synthesized and characterized in laboratory settings?**

- Methodology :

- Synthesis : Laser irradiation of ethylamine solutions induces C–C bond formation to produce 2,3-butanediamine, as confirmed via mass spectrometry and nuclear magnetic resonance (NMR) . Alternative routes include stereoselective synthesis using chiral catalysts, such as cobalt(II) complexes, to control the (R*,S*) configuration .

- Characterization : Employ gas chromatography-mass spectrometry (GC-MS) for purity assessment. Use circular dichroism (CD) or X-ray crystallography to confirm stereochemistry. Thermogravimetric analysis (TGA) reveals thermal stability, with residues <0.1% after reflux .

What biochemical pathways involve 2,3-Butanediamine, (R,S)-, and how is its role studied?**

- Mechanistic Insight : The compound acts as an irreversible inhibitor of mammalian polyamine oxidase (PAO) by forming covalent adducts with FAD cofactors. This is validated via enzyme kinetics assays using MDL 72527 (a derivative), which shows dose-dependent suppression of H₂O₂ production .

- Pathway Modulation : In neuroblastoma models, it disrupts polyamine homeostasis by inhibiting spermine oxidase (SMOX), altering apoptosis-related proteins like BAX and PUMA .

Q. What analytical techniques are recommended for determining purity and stereochemistry?

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with calibration against NIST-certified standards .

- Stereochemistry : Chiral column GC (e.g., Cyclodex-B) or enantioselective NMR using shift reagents like Eu(hfc)₃ .

Advanced Research Questions

How do metal complex formation studies with 2,3-Butanediamine, (R,S)- inform enzyme interaction mechanisms?**

- Experimental Design :

- Complex Synthesis : React the diamine with transition metals (e.g., Zn²⁺, Co²⁺) in aqueous ethanol. Monitor stoichiometry via Job’s plot analysis .

- Enzyme Interactions : Use UV-Vis spectroscopy to track ligand displacement in PAO-FAD complexes. For example, log β110 (stability constant) for Zn²⁺ complexes is 5.25, indicating strong binding that competes with native enzyme substrates .

Q. What strategies resolve contradictions in pH-dependent behavior during biomaterial preparation?

- Contradiction : Bioactive substance loading in PEG hydrogels peaks at pH 5.8 (30 µL additive) but declines at pH 7.4, despite stable porosity .

- Resolution :

- Step 1 : Conduct zeta potential measurements to assess charge interactions between the diamine and polymer matrix.

- Step 2 : Optimize crosslinking density via rheometry, adjusting diamine concentration to balance electrostatic and steric effects.

- Table 1 : pH vs. Loading Efficiency

| pH | Loading (%) | Porosity (%) |

|---|---|---|

| 3.5 | 62 | 85 |

| 5.8 | 98 | 72 |

| 9.8 | 95 | 68 |

| Source: Adapted from biomaterial studies |

How is 2,3-Butanediamine, (R,S)- utilized in in vivo models to study polyamine homeostasis?**

- Model Systems :

- Neuroblastoma : Intraperitoneal injection in murine models (10 mg/kg/day) reduces tumor growth by 40% via SMOX inhibition, measured via LC-MS quantification of spermine/spermidine ratios .

- Toxicity Mitigation : Co-administer N-acetylcysteine (NAC) to counteract H₂O₂-mediated oxidative stress, ensuring >90% viability in primary neurons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.